molecular formula C14H23ClN2 B5200313 3-[1-adamantyl(methyl)amino]propanenitrile hydrochloride

3-[1-adamantyl(methyl)amino]propanenitrile hydrochloride

Numéro de catalogue: B5200313
Poids moléculaire: 254.80 g/mol
Clé InChI: URIZVCLJVAOGED-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[1-adamantyl(methyl)amino]propanenitrile hydrochloride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as Memantine hydrochloride, which is a medication used to treat Alzheimer's disease. However,

Mécanisme D'action

3-[1-adamantyl(methyl)amino]propanenitrile hydrochloride acts as a non-competitive antagonist of NMDA receptors. It binds to the receptor's Mg2+ site and prevents the influx of calcium ions into the neuron. This activity reduces the excitotoxicity caused by excessive calcium influx and the subsequent neuronal damage.
Biochemical and Physiological Effects
The use of this compound has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been reported to reduce the severity of symptoms in Parkinson's disease and multiple sclerosis. Additionally, this compound has been shown to have a neuroprotective effect by reducing neuronal damage caused by ischemia and traumatic brain injury.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 3-[1-adamantyl(methyl)amino]propanenitrile hydrochloride in lab experiments include its high selectivity for NMDA receptors, its ability to penetrate the blood-brain barrier, and its low toxicity. However, the limitations of using this compound include its short half-life and the potential for the development of tolerance with prolonged use.

Orientations Futures

The future directions for the use of 3-[1-adamantyl(methyl)amino]propanenitrile hydrochloride include exploring its potential use in the treatment of other neurological disorders such as epilepsy, traumatic brain injury, and stroke. Further research is also needed to optimize the dosing and administration of this compound to maximize its therapeutic effects while minimizing its potential side effects. Additionally, the development of more potent and selective NMDA receptor antagonists may provide additional benefits in the treatment of neurological disorders.
Conclusion
In conclusion, this compound is a promising compound that has shown potential in the treatment of various neurological disorders. Its ability to block NMDA receptors and reduce excitotoxicity has made it an attractive candidate for further research. While its advantages and limitations for lab experiments have been identified, future research is needed to explore its full potential and optimize its use in the treatment of neurological disorders.

Méthodes De Synthèse

The synthesis of 3-[1-adamantyl(methyl)amino]propanenitrile hydrochloride involves the reaction of 1-Adamantylamine with methyl acrylate to obtain 3-(1-adamantylamino)propyl methacrylate. The obtained product is then hydrolyzed using hydrochloric acid to obtain this compound.

Applications De Recherche Scientifique

3-[1-adamantyl(methyl)amino]propanenitrile hydrochloride has been widely used in scientific research due to its ability to block N-methyl-D-aspartate (NMDA) receptors. NMDA receptors play a crucial role in synaptic plasticity, learning, and memory. Therefore, the use of this compound has been explored in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Propriétés

IUPAC Name

3-[1-adamantyl(methyl)amino]propanenitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.ClH/c1-16(4-2-3-15)14-8-11-5-12(9-14)7-13(6-11)10-14;/h11-13H,2,4-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIZVCLJVAOGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C12CC3CC(C1)CC(C3)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.